Silmitasertib Sodium, also known as CX-4945, is a small molecule inhibitor of Casein Kinase 2 (CK2). [, ] CK2 is a serine/threonine protein kinase implicated in a wide range of cellular processes, including cell growth, proliferation, and survival. Silmitasertib Sodium exhibits anti-tumor activity in preclinical models and is currently being investigated as a potential therapeutic agent for various cancers.
The molecular structure of Silmitasertib Sodium is derived from the parent compound, Silmitasertib (CX-4945), which is a 4-quinolinecarboxylic acid derivative. [, ] While the exact structure of the sodium salt is not explicitly provided in the analyzed papers, it is expected to involve ionic interaction between the carboxylate group of Silmitasertib and a sodium ion.
Silmitasertib Sodium acts as a potent and selective ATP-competitive inhibitor of CK2. [, ] It competes with ATP for binding to the catalytic subunit of CK2, thereby inhibiting its kinase activity. This inhibition disrupts downstream signaling pathways regulated by CK2, ultimately leading to the inhibition of cancer cell proliferation, induction of apoptosis, and suppression of tumor growth.
Silmitasertib sodium salt (chemical name: disodium 5-(3-chlorophenylamino)benzo[c][2,6]naphthyridine-8-carboxylate) is a selective protein kinase inhibitor with the molecular formula C₁₉H₁₁ClN₃NaO₂ and a molecular weight of 371.75 g/mol. Its CAS registry number (1309357-15-0) identifies the sodium salt form, distinct from the free acid precursor (CAS 1009820-21-6). The compound features a planar naphthyridine core substituted with a 3-chloroanilino group at position 5 and a carboxylate moiety at position 8, which is stabilized as a sodium salt [4] [8].
Physicochemical properties include:
Table 1: Key Physicochemical Parameters of Silmitasertib Sodium
Property | Value | Analytical Method |
---|---|---|
Molecular Weight | 371.75 g/mol | Mass spectrometry |
Aqueous Solubility | 44.84 mM (16.67 mg/mL) | Equilibrium solubility (H₂O) |
DMSO Solubility | 235.37 mM (87.5 mg/mL) | UV spectrophotometry |
Purity Threshold | ≥99.92% | HPLC-UV/ELSD |
Storage Stability | -80°C (6 months), -20°C (1 mo) | ICH Accelerated Stability |
The synthesis of silmitasertib sodium begins with the organic precursor CX-4945 (free acid), followed by selective carboxylate salt formation. The critical step involves reacting 5-(3-chlorophenylamino)benzo[c][2,6]naphthyridine-8-carboxylic acid with sodium hydroxide in a polar aprotic solvent (e.g., tetrahydrofuran or ethanol), yielding the disodium salt after crystallization [1] [4].
Formulation approaches address bioavailability challenges:
Table 2: Analytical Methods for Silmitasertib Sodium Characterization
Parameter | Methodology | Acceptance Criteria |
---|---|---|
Identity Verification | ¹H NMR (DMSO-d6): δ 8.5 (s, 1H), 8.2 (d, 1H) | Conforms to reference spectrum |
Purity Assessment | HPLC (C18 column, 0.1% TFA/acetonitrile) | ≥99.9% peak area |
Water Content | Karl Fischer Titration | ≤0.5% w/w |
Residual Solvents | GC-FID | Meets ICH Q3C limits |
The inhibitory potency of silmitasertib against CK2α (IC₅₀=1 nM) stems from specific structural motifs validated through SAR studies:
Table 3: Affinity Profiling of Silmitasertib Against Key Kinases
Kinase | Family | Kd/IC₅₀ (nM) | Structural Basis of Selectivity |
---|---|---|---|
CK2α | CMGC | 0.38–1.0 | Salt bridge with Lys68; H-bond with Asp175 |
DYRK1A | CMGC | 1.8 | Hydrophobic pocket occupancy |
GSK3β | CMGC | 37.8 | Partial hinge region engagement |
PIM1 | AGC | >1,000 | Absence of carboxylate-binding residues |
CDK2 | CMGC | >1,000 | Incompatible ATP-pocket topology |
Off-target implications: Despite its selectivity, silmitasertib inhibits DYRK1A (Kd=1.8 nM) and GSK3β (Kd=37.8 nM) due to shared structural features in their ATP-binding sites. Quantum mechanics calculations reveal that DYRK1A’s Val157 and GSK3β’s Lys85 residues partially accommodate the carboxylate group, enabling moderate affinity [3]. This polypharmacology enables secondary applications in diabetes and neurodegenerative disorders by disrupting DYRK1A/GSK3β–mediated signaling cascades [3] [7].
Table 4: Compound Nomenclature Reference
Designation Type | Name |
---|---|
Systematic IUPAC | Disodium 5-[(3-chlorophenyl)amino]benzo[c][2,6]naphthyridine-8-carboxylate |
Common Clinical | Silmitasertib sodium |
Research Code | CX-4945 sodium salt |
CAS Registry | 1309357-15-0 |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7